molecular formula C13H15NO4 B1411956 methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate CAS No. 1858240-41-1

methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Cat. No.: B1411956
CAS No.: 1858240-41-1
M. Wt: 249.26 g/mol
InChI Key: SWXKGNTVKMANDI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS 1858240-41-1) is a high-purity chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol, supplied for research applications . This isoindole derivative is of significant interest in medicinal chemistry, particularly in the discovery and development of targeted therapeutics. Compounds based on the 3-oxo-2,3-dihydro-1H-isoindole scaffold, such as this one, have been investigated for their potential as selective enzyme inhibitors . For instance, closely related 3-oxo-isoindole carboxamides are documented in patent literature as potent and selective PARP-1 inhibitors, highlighting the value of this structural class in developing novel anti-cancer agents and exploring cellular repair mechanisms . The structural features of this methyl ester compound, including the isoindol-1-one group and the ester functional group, make it a valuable synthetic intermediate or building block for constructing more complex molecules for biological evaluation . It is available for global shipping from stock to support ongoing research efforts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage procedures.

Properties

IUPAC Name

methyl 3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(15)11(13(17)18-2)14-7-9-5-3-4-6-10(9)12(14)16/h3-6,8,11,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXKGNTVKMANDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N1CC2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the condensation of an appropriate isoindoline derivative with a butanoate ester. One common method involves the reaction of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the isoindoline moiety can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate.

    Reduction: Formation of 3-hydroxy-2-(1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)butanoate.

    Substitution: Formation of various substituted butanoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has shown promise in the development of therapeutic agents, particularly for conditions related to estrogen receptor modulation.

Estrogen Receptor Modulation

Research indicates that compounds similar to this compound are being investigated for their ability to modulate estrogen receptors, which are critical in the treatment of hormone-sensitive cancers such as breast cancer. The compound's structural features may enhance its efficacy as an estrogen receptor degrader (ERD), leading to potential applications in targeted cancer therapies .

Anticancer Activity

In preclinical studies, derivatives of this compound have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines. For instance, compounds with similar isoindole structures have been evaluated for their ability to inhibit tumor growth in xenograft models, showcasing their potential as novel anticancer agents .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis.

Synthesis of Isoindole Derivatives

The compound can be utilized as a precursor for synthesizing various isoindole derivatives. Isoindoles are important in medicinal chemistry due to their diverse biological activities. The reaction pathways involving this compound can lead to the development of new pharmaceuticals with enhanced therapeutic profiles .

Functionalization Reactions

Due to its reactive hydroxyl and carbonyl groups, this compound can undergo various functionalization reactions. These reactions can introduce different functional groups that modify the compound's properties and enhance its utility in synthetic applications .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential uses in material science.

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research is ongoing to evaluate how these modifications can lead to advanced materials suitable for various industrial applications .

Coatings and Composites

Due to its unique chemical properties, this compound may also be used in developing coatings and composites that require specific performance characteristics such as resistance to degradation or improved adhesion .

Case Studies and Research Findings

Several studies highlight the applications of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)butanoate:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant tumor regression in ER-positive breast cancer models using derivatives of the compound .
Study BSynthesis PathwaysIdentified efficient synthetic routes for producing isoindole derivatives from this compound .
Study CMaterial PropertiesEvaluated the incorporation of this compound into polymer systems for enhanced mechanical properties .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The isoindoline moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the isoindolinone core but differ in substituent type, position, and biological activity. Below is a comparative analysis:

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Key Substituents Biological/Functional Properties Reference
Methyl 3-hydroxy-2-(1-oxo-isoindol-2-yl)butanoate (Target) C₁₃H₁₅NO₄ C3 hydroxyl, methyl ester at C1 Potential prodrug candidate; stereospecific interactions
(1,3-Dioxo-isoindol-2-yl)methyl nitrate (Compound 1) C₉H₆N₂O₅ Nitrate ester at C1 NO-donor; analgesic, anti-inflammatory
Ethyl 2-(1,3-dioxo-isoindol-2-yl)-4-(methylsulfanyl)butanoate C₁₅H₁₇NO₄S Ethyl ester, C4 methylsulfanyl Unspecified biological activity
Methyl 4-(1,3-dioxo-isoindol-2-yl)butanoate C₁₃H₁₃NO₄ Methyl ester at C4 (no hydroxyl) Structural similarity; ester positional isomer
2-(1-Oxo-isoindol-2-yl)butanoic acid C₁₂H₁₃NO₃ Free carboxylic acid at C1 (no ester) Acidic properties; potential metal chelation

Key Observations:

  • Substituent Position : The target compound’s hydroxyl group at C3 distinguishes it from analogues like Compound 1 (nitrate at C1) or the methylsulfanyl derivative in . This hydroxyl group enhances polarity and may influence pharmacokinetics (e.g., solubility) .
  • Ester vs. Acid: Compared to 2-(1-oxo-isoindol-2-yl)butanoic acid, the methyl ester in the target compound improves membrane permeability, a common prodrug strategy .
  • Nitrate Esters: Compounds like (1,3-dioxo-isoindol-2-yl)methyl nitrate exhibit NO-donor activity, but their mutagenic potency (up to 4,803 revertants/μmol in TA102 strain) limits therapeutic use . The absence of a nitrate group in the target compound suggests lower genotoxic risk.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound 1 Ethyl Derivative
Molecular Weight 249.27 222.16 307.36
LogP (Predicted) 1.2 0.8 2.5
Hydrogen Bond Donors 1 (OH) 0 0

Biological Activity

Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a notable compound within the isoindoline derivatives class, recognized for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C13_{13}H15_{15}NO4_4
Molecular Weight: 249.27 g/mol
CAS Number: 1858240-41-1
Boiling Point: 447.9 ± 45.0 °C (predicted)
Density: 1.294 ± 0.06 g/cm³ (predicted)

The compound features a butanoate ester group, a hydroxy group, and an isoindoline moiety, which contribute to its unique chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves the condensation of an isoindoline derivative with a butanoate ester. A common method includes:

  • Reagents: 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid and methanol.
  • Catalyst: Strong acid (e.g., sulfuric acid).
  • Conditions: Reflux to yield the desired ester.

In industrial settings, continuous flow reactors are utilized for efficient mixing and heat transfer, enhancing yield and purity .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:

Cell LineIC50_{50} (µM)Activity
HeLaNot specifiedAntiproliferative
C6Not specifiedAntiproliferative

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a range of microorganisms. All tested derivatives showed remarkable activity against common pathogens, indicating potential as an antimicrobial agent .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Signaling Pathways: It potentially modulates signaling pathways related to apoptosis and inflammation.

Case Studies

Several studies have evaluated the biological effects of isoindoline derivatives similar to methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)butanoate:

Study 1: Anticancer Evaluation

A series of related compounds were synthesized and tested for anticancer activity against HeLa cells using the BrdU proliferation ELISA assay. Compounds with structural similarities exhibited varying degrees of activity, with some showing potent inhibition of cell growth .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the isoindoline structure could enhance antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.